

# physicochemical properties of 6-Morpholinonicotinaldehyde

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## Compound of Interest

Compound Name: 6-Morpholinonicotinaldehyde

Cat. No.: B122137

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## In-Depth Technical Guide on 6-Morpholinonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and analytical methodologies for **6-Morpholinonicotinaldehyde**. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted data from computational models with established experimental procedures for structurally related compounds.

## Physicochemical Properties

The physicochemical properties of **6-Morpholinonicotinaldehyde** have been predicted using computational models to provide insights into its behavior in biological and chemical systems. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Predicted Value	Method/Tool
Molecular Formula	C10H12N2O2	-
Molecular Weight	192.22 g/mol	-
LogP (Octanol/Water)	0.82	SwissADME
Water Solubility	Soluble	SwissADME
Topological Polar Surface Area (TPSA)	42.43 Å <sup>2</sup>	SwissADME
Number of Hydrogen Bond Acceptors	4	SwissADME
Number of Hydrogen Bond Donors	0	SwissADME
Number of Rotatable Bonds	2	SwissADME

## Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **6-Morpholinonicotinaldehyde** is not readily available in the public domain, a plausible and robust synthetic route can be devised based on well-established organic chemistry principles, particularly the nucleophilic aromatic substitution.

### Synthesis of 6-Morpholinonicotinaldehyde via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of **6-Morpholinonicotinaldehyde** from commercially available 6-chloronicotinaldehyde and morpholine.

Materials and Equipment:

- 6-chloronicotinaldehyde
- Morpholine

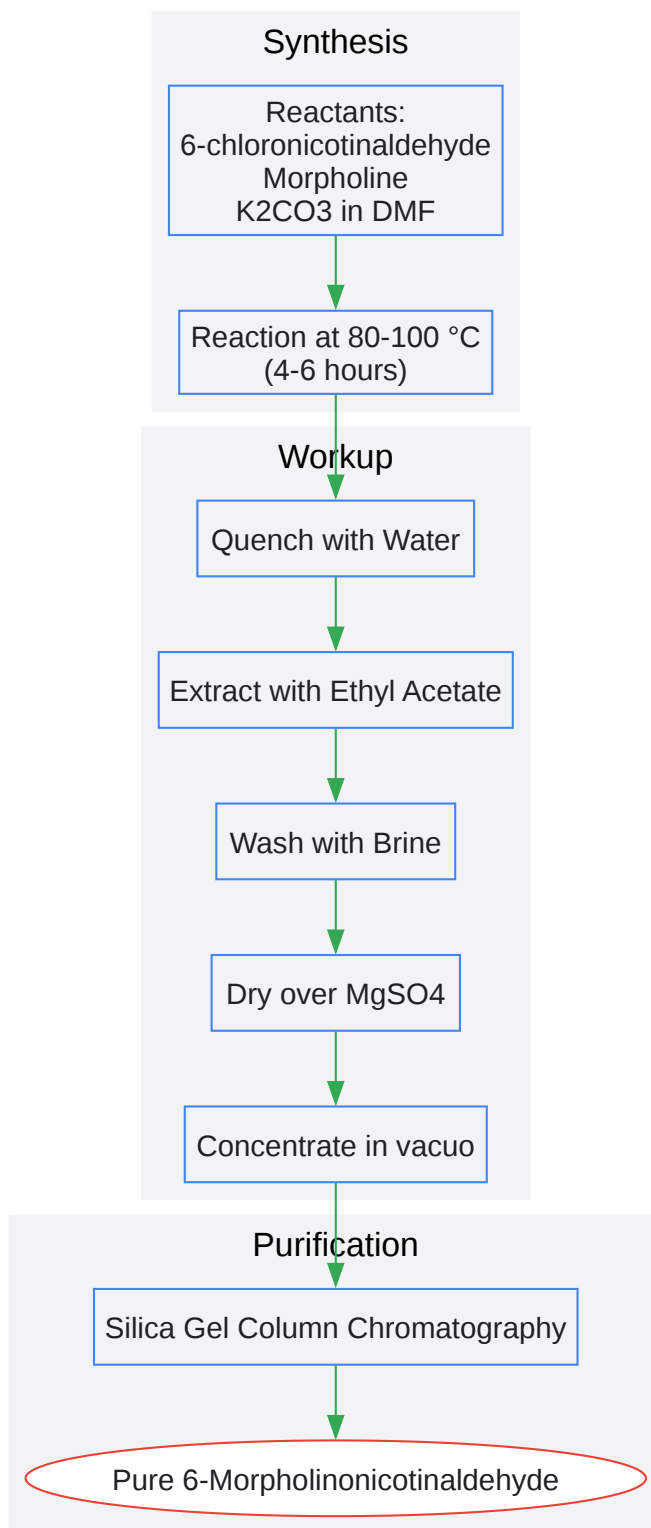
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **6-Morpholinonicotinaldehyde**.

## Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **6-Morpholinonicotinaldehyde**.

## Analytical Characterization

The identity and purity of the synthesized **6-Morpholinonicotinaldehyde** should be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy should be used to confirm the chemical structure of the compound. The spectra would be expected to show characteristic signals for the pyridine ring protons, the aldehyde proton, and the morpholine protons.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule and confirm its elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl ( $\text{C}=\text{O}$ ) stretch of the aldehyde.
- **High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS):** These chromatographic techniques are suitable for assessing the purity of the final compound.

## Biological Significance and Potential Applications

The morpholine moiety is a common scaffold in medicinal chemistry and is present in a number of approved drugs.<sup>[1]</sup> Compounds containing a morpholine ring are known to exhibit a wide range of biological activities, including but not limited to:

- **Anticancer Activity:** Many morpholine derivatives have been investigated as potential anticancer agents.<sup>[2]</sup>
- **Anti-inflammatory Effects:** The morpholine nucleus is a component of several compounds with anti-inflammatory properties.<sup>[1]</sup>
- **Antimicrobial Activity:** Certain morpholine-containing compounds have demonstrated antibacterial and antifungal activities.<sup>[1]</sup>

Given the prevalence of the morpholine scaffold in bioactive molecules, **6-Morpholinonicotinaldehyde** could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening. Further research is warranted to explore the specific biological activities of **6-Morpholinonicotinaldehyde** and its derivatives.

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## References

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